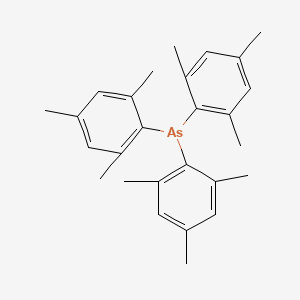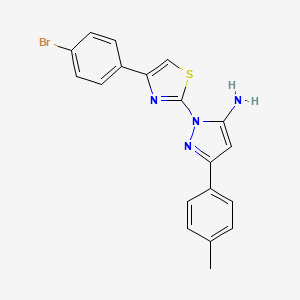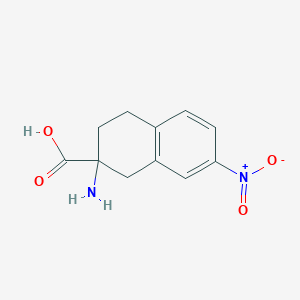
Tris(2,4,6-trimethylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4,6-trimethylphenyl)arsane, also known as trimesitylarsine, is an organoarsenic compound with the molecular formula C27H33As. This compound is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central arsenic atom. It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethylphenyl)arsane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3C9H11MgBr+AsCl3→(C9H11)3As+3MgBrCl
The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens or organolithium compounds are used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.
Substitution: Various substituted arsanes depending on the reagent used.
Coordination: Metal-arsane complexes with varying stoichiometries.
Applications De Recherche Scientifique
Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Tris(2,4,6-trichlorophenyl)methyl radical: Contains chlorine atoms and has different reactivity.
Uniqueness
Tris(2,4,6-trimethylphenyl)arsane is unique due to its specific combination of steric and electronic properties imparted by the trimethylphenyl groups and the central arsenic atom. This uniqueness makes it a valuable ligand in coordination chemistry and a useful compound in various research applications.
Propriétés
Numéro CAS |
7232-88-4 |
|---|---|
Formule moléculaire |
C27H33As |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
tris(2,4,6-trimethylphenyl)arsane |
InChI |
InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
Clé InChI |
XFBMPRVYUIIGTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)

